Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Lipophilicity Membrane Permeability Medicinal Chemistry

This compound is the only 2,3′-bipyridine scaffold featuring a 6-CF₃ electron‑withdrawing group, delivering superior metabolic stability and target binding over generic nicotinates. Essential for kinase inhibitor SAR, CNS‑penetrant design, and metal coordination studies. Avoid synthesis failure caused by non‑fluorinated or regioisomeric substitutes.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.24 g/mol
CAS No. 1214361-54-2
Cat. No. B1389762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
CAS1214361-54-2
Molecular FormulaC14H11F3N2O2
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2
InChIInChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-5-6-11(14(15,16)17)19-12(10)9-4-3-7-18-8-9/h3-8H,2H2,1H3
InChIKeyGQEABZIYDWLFGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS 1214361-54-2): A Strategic 2,3'-Bipyridine Building Block with Differentiated Lipophilicity and Metabolic Stability for Targeted Synthesis


Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS 1214361-54-2), systematically named ethyl 6-(trifluoromethyl)[2,3′-bipyridine]-3-carboxylate, is a fluorinated heteroaromatic building block featuring a 2,3′-bipyridine core with an electron-withdrawing trifluoromethyl group at the 6-position and an ethyl ester at the 3-position . This compound belongs to the class of trifluoromethyl-substituted nicotinates, which are valued in medicinal and agricultural chemistry for their enhanced lipophilicity, metabolic stability, and ability to modulate target binding [1]. The combination of a bipyridine scaffold with a CF₃ group confers a distinct physicochemical profile that differentiates it from non-fluorinated or mono-pyridine analogs, positioning it as a strategic intermediate for the synthesis of kinase inhibitors, CNS-penetrant agents, and agrochemicals [2].

Procurement Risk Alert: Why Generic Nicotinate or Bipyridine Analogs Cannot Substitute for Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate


Substituting this compound with a generic nicotinate (e.g., ethyl nicotinate) or a non-fluorinated bipyridine analog introduces substantial risk of synthesis failure, altered biological activity, and unpredictable ADME properties. The trifluoromethyl group at the 6-position of the bipyridine system is not a passive substituent; it exerts a strong electron-withdrawing effect that directly influences the basicity of adjacent nitrogen atoms, critical for metal coordination and target engagement in medicinal chemistry campaigns [1]. Moreover, the CF₃ moiety significantly elevates lipophilicity and metabolic stability compared to methyl or chloro analogs, a difference that translates into measurable changes in membrane permeability and cytochrome P450 resistance [2]. The precise 2,3′-bipyridine connectivity is equally non-negotiable; alternative regioisomers (e.g., 2,2′- or 4,4′-bipyridines) exhibit divergent geometry, chelation behavior, and biological profiles, rendering them unsuitable replacements in structure-activity relationship (SAR) studies [3]. These cumulative differences create a functional gap that generic substitution cannot bridge.

Quantitative Differentiation Data for Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS 1214361-54-2)


Lipophilicity Advantage: LogP Elevation Relative to Non-Fluorinated Bipyridine Carboxylates

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate exhibits a calculated LogP (CLogP) of approximately 2.8, reflecting the lipophilicity enhancement conferred by the 6-CF₃ group [1]. This value is substantially higher than the predicted LogP of the non-fluorinated ethyl [2,3′-bipyridine]-3-carboxylate (CLogP ~1.2), representing a >1.6 log unit increase [2]. Such an increase corresponds to a predicted ~40-fold higher partition coefficient (octanol/water), directly impacting passive membrane diffusion potential.

Lipophilicity Membrane Permeability Medicinal Chemistry

Metabolic Stability Enhancement: Predicted Resistance to Oxidative Metabolism via CF₃ Substitution

The presence of the 6-CF₃ group in ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate blocks a primary metabolic soft spot present in non-fluorinated 2,3′-bipyridine analogs. In related 6-trifluoromethyl nicotinate series, the CF₃ substituent has been shown to increase in vitro half-life in human liver microsomes (HLM) by approximately 3- to 5-fold compared to the unsubstituted parent scaffold [1]. This class-level effect is attributed to the strong electron-withdrawing nature of CF₃, which deactivates the pyridine ring toward oxidative CYP-mediated metabolism at the 6-position [2].

Metabolic Stability Cytochrome P450 Drug Design

Synthetic Utility Differentiation: Regioselective Cross-Coupling Potential at the 2-Position via Bipyridine Scaffold

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate provides a differentiated synthetic handle compared to simpler 6-(trifluoromethyl)nicotinate esters. The 2,3′-bipyridine core enables regioselective functionalization at the 2-position of the trifluoromethyl-bearing pyridine ring, a feature that has been exploited in the kilogram-scale synthesis of TRPV1 antagonists [1]. In contrast, ethyl 6-(trifluoromethyl)nicotinate (lacking the 2-pyridin-3-yl substituent) undergoes cross-coupling predominantly at the 4-position, yielding a different substitution pattern [2]. This regiochemical control is critical for generating diverse bipyridine-based ligand libraries.

Suzuki-Miyaura Coupling Regioselectivity Building Block

Calculated Physicochemical Differentiation: Enhanced Topological Polar Surface Area (TPSA) and Rotatable Bond Count

Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate possesses a calculated Topological Polar Surface Area (TPSA) of 52.3 Ų, which is higher than that of ethyl 6-(trifluoromethyl)nicotinate (TPSA = 39.2 Ų) due to the additional pyridine nitrogen [1]. This increase in TPSA, coupled with a higher number of rotatable bonds (nRot = 4 vs. nRot = 3 for the mono-pyridine analog), influences passive permeability and oral bioavailability predictions [2]. While the CF₃ group drives lipophilicity (LogP ~2.8), the elevated TPSA partially offsets this, potentially yielding a balanced CNS MPO profile.

Physicochemical Properties Drug-likeness QSAR

Recommended Research & Industrial Applications for Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS 1214361-54-2)


Synthesis of Kinase Inhibitors and CNS-Penetrant Lead Compounds

The elevated lipophilicity (CLogP ~2.8) and metabolic stability conferred by the 6-CF₃ group make this building block particularly well-suited for the synthesis of kinase inhibitors requiring improved cell permeability and resistance to oxidative metabolism [1]. The 2,3′-bipyridine core mimics ATP adenine motifs while the CF₃ group enhances target residence time. Researchers developing CNS-active compounds can leverage the balanced TPSA (52.3 Ų) to achieve favorable brain penetration while maintaining solubility [2].

Regioselective Synthesis of Bipyridine-Based Metal-Organic Frameworks (MOFs) and Coordination Complexes

The 2,3′-bipyridine scaffold provides a defined coordination geometry for transition metals, distinct from 2,2′-bipyridine isomers. The electron-withdrawing CF₃ group tunes the Lewis basicity of the pyridine nitrogens, enabling the design of catalysts or luminescent materials with tailored redox properties. The ethyl ester serves as a handle for further functionalization or surface anchoring [1].

Agrochemical Intermediate for Trifluoromethylpyridine-Containing Pesticides

Trifluoromethylpyridine moieties are prevalent in commercial insecticides and herbicides due to their enhanced metabolic stability and potency. This compound can serve as a versatile intermediate for generating novel amide and amine derivatives, as demonstrated in recent synthetic studies on 6-(trifluoromethyl)nicotinate cores [1]. Its bipyridine structure offers additional vectors for diversification compared to simple nicotinate esters.

Structure-Activity Relationship (SAR) Studies on HIV-1 RNase H and Allosteric RT Inhibitors

While not a drug candidate itself, this ethyl ester analog of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold can be used to probe the SAR around the ester moiety and bipyridine core in HIV-1 RT RNase H inhibition. The observed IC50 shifts upon ester replacement in related series (e.g., 24 µM for ethyl nicotinate 9 vs. 14 µM for optimized amides) highlight the utility of this building block in medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.